molecular formula C15H24N6OS B2413725 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 946364-04-1

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

Cat. No.: B2413725
CAS No.: 946364-04-1
M. Wt: 336.46
InChI Key: GWMGCVIPAHDZIL-UHFFFAOYSA-N
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Description

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a synthetic compound with diverse applications in various fields of chemistry, biology, medicine, and industry. This compound's intricate structure endows it with unique properties that make it a valuable subject of study and application.

Properties

IUPAC Name

2-methyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6OS/c1-9(2)14(22)16-6-7-21-13-11(8-17-21)12(18-10(3)4)19-15(20-13)23-5/h8-10H,6-7H2,1-5H3,(H,16,22)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGCVIPAHDZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through several chemical routes, involving the careful selection of reagents and conditions to ensure high yield and purity

Industrial Production Methods

In an industrial setting, large-scale production of this compound requires optimization of the synthetic route for cost-effectiveness and scalability. This includes the selection of solvents, catalysts, and reaction parameters that minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide can undergo a variety of chemical reactions, such as:

  • Oxidation: : It may be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions using agents like sodium borohydride can modify its functional groups.

  • Substitution: : Nucleophilic substitution can occur at different sites on the molecule, leading to derivatives with altered properties.

Common Reagents and Conditions Used in These Reactions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the successful execution of these reactions.

Major Products Formed from These Reactions

The major products formed from these reactions include oxidized or reduced derivatives, and substituted analogs, each with potential unique applications and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of a diverse array of derivatives for research and development.

Biology

In biological research, N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide serves as a valuable probe for studying various biochemical pathways and molecular interactions.

Medicine

In medicine, this compound shows potential as a therapeutic agent, particularly in areas such as cancer research, where it may exhibit activity against specific molecular targets involved in disease progression.

Industry

Industrially, this compound and its derivatives are investigated for use in materials science, potentially contributing to the development of new polymers or advanced materials with unique properties.

Mechanism of Action

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. The compound's mechanism of action involves binding to these targets, altering their activity and triggering downstream biological responses. Understanding these molecular interactions provides insights into its potential therapeutic applications and guides the design of related compounds with enhanced efficacy.

Comparison with Similar Compounds

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide can be compared to other pyrazolopyrimidine derivatives. Similar compounds include:

  • N-(2-(4-(ethylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

  • N-(2-(4-(isopropylamino)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

These compounds share structural similarities but differ in specific substituents, which can significantly affect their chemical and biological properties

A deeper dive into each of these areas would typically be explored through scientific literature and experimental data

Biological Activity

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H22N4S\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{S}

This structure indicates the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Similar pyrazolo compounds have shown to inhibit specific kinases involved in cell signaling pathways related to cancer proliferation.
  • Antioxidant Activity : The methylthio group may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Modulation of Enzyme Activity : The compound may act as a modulator for enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibits cell proliferation in various cancer cell lines.
Antioxidant PropertiesReduces oxidative stress markers in vitro.
Enzyme InhibitionModulates activity of kinases involved in signaling.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Efficacy :
    • A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Oxidative Stress Reduction :
    • In a model of oxidative stress induced by hydrogen peroxide, cells treated with the compound exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls, indicating its potential as an antioxidant agent.
  • Kinase Inhibition :
    • A series of kinase assays revealed that the compound inhibited specific kinases associated with tumor growth. The IC50 values were determined to be in the low micromolar range, suggesting potent inhibitory effects.

Q & A

Basic: What are the critical steps for synthesizing N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide with high purity?

Methodological Answer:
The synthesis requires:

  • Stepwise functionalization of the pyrazolo[3,4-d]pyrimidine core, starting with introducing the isopropylamino and methylthio groups at positions 4 and 6, respectively, followed by alkylation at position 1 with the ethyl-isobutyramide moiety .
  • Optimized reaction conditions : Temperature (60–80°C), pH control (neutral to slightly basic), and reaction time (12–24 hours) to minimize side products .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound. Confirm purity (>95%) via analytical HPLC and NMR spectroscopy .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?

Methodological Answer:

  • Substituent variation : Systematically modify the isopropylamino, methylthio, and isobutyramide groups. For example:

    PositionSubstituent ModificationBiological Impact (Example)Source
    4Replace isopropyl with cyclopropylIncreased selectivity for JAK2 kinase
    6Replace methylthio with ethylthioAltered ATP-binding affinity in kinase assays
    Side chainReplace isobutyramide with naphthylacetamideEnhanced cellular permeability
  • In vitro screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess inhibitory activity against 100+ kinases. Cross-validate with cellular assays (e.g., proliferation inhibition in cancer cell lines) .

  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and connectivity. Key signals:
    • Pyrazolo[3,4-d]pyrimidine protons: δ 8.5–9.0 ppm (aromatic) .
    • Isobutyramide methyl groups: δ 1.1–1.3 ppm .
  • LC-MS : Confirm molecular weight (MW = 446.57 g/mol) and detect impurities (<0.5%) .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Low oral bioavailability may explain poor in vivo activity despite strong in vitro data .
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, oxidative demethylation of the methylthio group may reduce activity .
  • Formulation optimization : Test solubility-enhancing strategies (e.g., nanocrystal dispersion or lipid-based carriers) to improve exposure .

Basic: What are the common synthetic impurities, and how can they be mitigated?

Methodological Answer:

  • By-products :
    • N-Alkylation isomers : Formed due to competing alkylation at pyrimidine N3 vs. N1. Controlled by using bulky bases (e.g., DBU) to favor N1 selectivity .
    • Oxidation of methylthio : Forms methylsulfonyl derivatives. Prevent by conducting reactions under inert atmosphere (N2_2/Ar) .
  • Detection : Monitor via TLC (Rf_f = 0.3, hexane:EtOAc 1:1) or HPLC (retention time shift).
  • Purification : Use silica gel chromatography (hexane:EtOAc gradient) to separate isomers .

Advanced: What computational approaches are effective for studying this compound’s mechanism of action?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to kinase ATP pockets (e.g., Abl1 or EGFR) over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with hinge region residues) .
  • Quantum mechanical (QM) calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for metabolite formation .
  • Machine learning : Train QSAR models using kinase inhibition data from structural analogs to prioritize synthetic targets .

Basic: How should stability studies be designed to determine optimal storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation via HPLC .
  • Key findings :
    • Thermal stability : Decomposes above 150°C (TGA data) .
    • Photostability : Store in amber vials at -20°C to prevent methylthio oxidation .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, heat to denature unbound proteins, and quantify remaining soluble kinase targets via Western blot .
  • BRET/FRET biosensors : Use engineered biosensors (e.g., NanoBRET) to monitor real-time kinase inhibition in live cells .
  • CRISPR knockout controls : Compare activity in wild-type vs. kinase-knockout cell lines to confirm on-target effects .

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